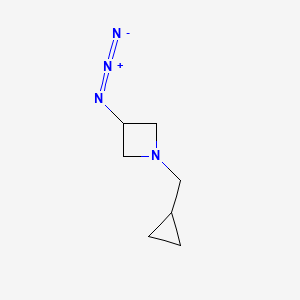

3-Azido-1-(cyclopropylmethyl)azetidine

Overview

Description

“3-Azido-1-(cyclopropylmethyl)azetidine” is a type of azetidine, a class of organic compounds that are immensely reactive . Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .

Molecular Structure Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .

Chemical Reactions Analysis

The thermal behaviors of “3-Azido-1-(cyclopropylmethyl)azetidine” have been investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that “3-Azido-1-(cyclopropylmethyl)azetidine” has a low melting temperature at 78 °C .

Physical And Chemical Properties Analysis

“3-Azido-1-(cyclopropylmethyl)azetidine” has a low melting temperature at 78 °C . The final mass loss of “3-Azido-1-(cyclopropylmethyl)azetidine” under atmospheric pressure is 88.2% . Compared to TNAZ, the replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point, and the thermal decomposition temperature .

Scientific Research Applications

Melt-Cast Explosive

3-Azido-1-(cyclopropylmethyl)azetidine: may be considered for use as a melt-cast explosive due to its low melting temperature, which makes it a promising candidate for energetic plasticizers or melt-cast applications. However, its lower decomposition point compared to other compounds like TNAZ might limit its use in high-temperature environments .

Energetic Plasticizer

The compound’s low melting point also suggests potential as an energetic plasticizer, which could be used to modify the physical properties of energetic materials to improve their mechanical properties or decrease sensitivity .

Pharmaceutical Testing

This compound can be used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in research and development .

Synthesis of Functionalized Azetidines

Azetidines, including potentially 3-Azido-1-(cyclopropylmethyl)azetidine , can be synthesized through aza Paternò–Büchi reactions. This method is efficient for creating functionalized azetidines, which are valuable in various chemical syntheses .

Mechanism of Action

Target of Action

Azetidines, in general, are known to be important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Mode of Action

Azetidines are known for their unique reactivity driven by a considerable ring strain . This allows for unique interactions with their targets and can trigger specific changes under appropriate reaction conditions .

Biochemical Pathways

Azetidines are often used as motifs in drug discovery, polymerization, and chiral templates, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing a low melting temperature at 78 °c .

Result of Action

The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing that the strength of the nitro group decreases faster than that of the azide group during the heating process .

Action Environment

The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine, have been studied, showing that it has a low melting temperature at 78 °c .

Future Directions

properties

IUPAC Name |

3-azido-1-(cyclopropylmethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-10-9-7-4-11(5-7)3-6-1-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVRDWAELVQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-(cyclopropylmethyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1488783.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1488789.png)

![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)

![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B1488799.png)

![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)